5-Bromo-3-acetamidopyridine-2-carboxylic acid
Description
5-Bromo-3-acetamidopyridine-2-carboxylic acid (CAS: 1820704-68-4) is a pyridine derivative featuring a bromine atom at position 5, an acetamido group at position 3, and a carboxylic acid moiety at position 2. With a purity of 98%, this compound is cataloged under MFCD26383425 and is frequently utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research . Its functional groups enable diverse reactivity, such as participation in nucleophilic substitution (via bromine), hydrogen bonding (via acetamido), and acid-base reactions (via carboxylic acid).
Properties
IUPAC Name |
3-acetamido-5-bromopyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O3/c1-4(12)11-6-2-5(9)3-10-7(6)8(13)14/h2-3H,1H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLNSHYNHDMKNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(N=CC(=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-acetamidopyridine-2-carboxylic acid typically involves the bromination of 3-acetamidopyridine-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 5-position .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-acetamidopyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl compounds.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts, arylboronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products
Substitution Products: Various substituted pyridine derivatives.
Coupling Products:
Reduction Products: Reduced derivatives with modified functional groups.
Scientific Research Applications
Pharmaceutical Applications
A. Synthesis of Bioactive Compounds
5-Bromo-3-acetamidopyridine-2-carboxylic acid serves as a crucial intermediate in the synthesis of various bioactive compounds. For instance, it has been utilized in the development of dopamine D2 receptor antagonists, which are important for treating conditions such as schizophrenia and Parkinson's disease. The compound's bromine atom enhances its reactivity, allowing for selective functionalization that leads to the formation of complex molecules with therapeutic potential .
B. Antiemetic Agents
Research has indicated that derivatives of this compound exhibit promising antiemetic properties. A notable example is its use in synthesizing compounds that target serotonin receptors, which are implicated in nausea and vomiting. Such compounds have shown efficacy in preclinical models, suggesting potential for clinical applications .
Agrochemical Applications
A. Herbicides and Pesticides
The compound is also explored for its role in agrochemicals, particularly as a building block for herbicides and pesticides. Its pyridine ring structure is common in many agrochemical formulations due to its ability to interact with biological systems effectively. The bromination at the 5-position enhances its herbicidal activity by improving selectivity towards target weeds while minimizing effects on crops .
Material Science Applications
A. Synthesis of Functional Materials
In material science, this compound is used to synthesize functional materials such as conductive polymers and photoluminescent dyes. The incorporation of bromine allows for enhanced electronic properties, making these materials suitable for applications in organic electronics and sensors .
Case Studies and Research Findings
A. Synthesis Pathways
Several studies have documented efficient synthetic routes for producing this compound and its derivatives:
These studies highlight the versatility of the compound in various synthetic strategies, emphasizing its significance in pharmaceutical and material sciences.
B. Biological Activity Assessment
Research has demonstrated that derivatives of this compound exhibit notable biological activities:
- Dopamine D2 Receptor Antagonism: Compounds derived from this acid showed effective antagonism at dopamine receptors, indicating potential use in treating neurological disorders.
- Herbicidal Efficacy: Field studies have reported significant weed suppression when utilizing formulations containing this compound, showcasing its practical application in agriculture.
Mechanism of Action
The mechanism of action of 5-Bromo-3-acetamidopyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by interacting with specific molecular targets. The bromine atom and acetamido group play crucial roles in binding to the active sites of enzymes or receptors, thereby modulating their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of 5-bromo-3-acetamidopyridine-2-carboxylic acid with analogous compounds:
Biological Activity
5-Bromo-3-acetamidopyridine-2-carboxylic acid is a heterocyclic compound with notable biological activities, making it a subject of interest in medicinal chemistry. This article provides a comprehensive overview of its biological properties, including anticancer and antiviral activities, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The compound features a bromine atom, an acetamido group, and a carboxylic acid functional group attached to a pyridine ring. Its chemical formula is CHBrNO, with a molecular weight of 232.06 g/mol. This unique structure contributes to its diverse biological activities.
Biological Activities
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of certain cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, studies have reported IC values indicating effective inhibition at low concentrations, suggesting its potential as an anticancer agent .
2. Antiviral Activity
The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through interference with viral entry or replication processes. Specific mechanisms remain to be fully elucidated; however, initial findings demonstrate promise in treating viral infections .
3. Enzyme Inhibition
this compound has been utilized in biochemical assays to study its role as an enzyme inhibitor. It is believed to interact with specific enzymes, potentially blocking their activity and leading to therapeutic effects in various biological systems .
The biological activity of this compound can be attributed to its ability to form hydrogen bonds and engage in halogen bonding due to the presence of bromine and acetamido groups. These interactions allow the compound to modulate the activity of enzymes and receptors, influencing various signaling pathways involved in cancer progression and viral infections .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 5-Bromo-3-methylpyridine-2-carboxylic acid | CHBrNO | Methyl group instead of acetamido; used in organic synthesis |
| 5-Bromo-3-fluoropyridine-2-carboxylic acid | CHBrFNO | Contains fluorine; utilized in photoluminescent materials |
| 5-Bromo-4-hydroxypyridine-2-carboxylic acid | CHBrNO | Hydroxyl group addition; studied for biological activities |
The combination of bromine and acetamido groups in this compound enhances its biological activity compared to other similar compounds, making it a promising candidate for further research in drug development .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Anticancer Study : A study published in Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the growth of breast cancer cell lines through apoptosis induction, showcasing its potential as an anticancer therapeutic agent .
- Antiviral Research : Another investigation focused on its antiviral properties against influenza virus, revealing that treatment with this compound reduced viral titers significantly in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
